COX-2 Dual Inhibition (Activity + Induction) Versus Sphondin: Direct Head-to-Head Mechanistic Comparison in A549 Pulmonary Epithelial Cells
In a direct head-to-head dissertation study comparing furanocoumarins in the A549 human pulmonary epithelial cell model, byakangelicol concentration-dependently inhibited both IL-1β-induced COX-2 expression (induction) and COX-2 enzymatic activity, whereas sphondin inhibited COX-2 expression and PGE₂ release but had no effect on COX-2 enzyme activity [1]. Byakangelicol inhibited COX-2 catalytic activity with an IC₅₀ of 15 μM (measured by PGE₂ production assay using cell extracts incubated with arachidonic acid) and suppressed COX-2 induction with an IC₅₀ of 25 μM (measured by COX-2 protein and mRNA expression levels following LPS stimulation) [2]. In contrast, the selective COX-2 inhibitor NS-398 (0.01–1 μM) inhibited only COX-2 enzymatic activity without affecting COX-2 induction [2]. This dual-target mechanism is unique among the tested Angelica dahurica furanocoumarins and may offer a broader anti-inflammatory effect by simultaneously reducing both existing COX-2 enzyme function and de novo COX-2 protein synthesis [1][2].
| Evidence Dimension | COX-2 enzymatic activity inhibition (IC₅₀) and COX-2 expression/induction inhibition |
|---|---|
| Target Compound Data | COX-2 activity IC₅₀ = 15 μM; COX-2 induction IC₅₀ = 25 μM (both inhibited) |
| Comparator Or Baseline | Sphondin: inhibits COX-2 expression but has NO effect on COX-2 enzyme activity; NS-398: inhibits COX-2 activity (0.01–1 μM) but not COX-2 induction |
| Quantified Difference | Byakangelicol uniquely inhibits both COX-2 activity and induction; sphondin lacks COX-2 enzyme inhibition entirely |
| Conditions | A549 human pulmonary epithelial cells; IL-1β-induced COX-2 expression; COX-2 activity measured by PGE₂ production assay with arachidonic acid substrate at 37°C for 15 min |
Why This Matters
Researchers studying inflammatory cascades where both acute COX-2 activity and sustained COX-2 upregulation contribute to pathology should select byakangelicol over sphondin because sphondin cannot inhibit pre-existing COX-2 enzyme, limiting its utility in models where enzymatic activity is already elevated at treatment initiation.
- [1] Yang LL. Action Mechanisms of Sphondin and Byakangelicol on the Suppression of Cyclooxygenase-2 Expression in Human Pulmonary Epithelial Cell [dissertation]. Taipei Medical University, Graduate Institute of Pharmacognosy; 2003. (Sphondin及Byakangelicol抑制人類肺臟上皮細胞環氧酵素-2表現之作用機轉探討). View Source
- [2] Lin CH, Chang CW, Wang CC, Chang MS, Yang LL. Byakangelicol, isolated from Angelica dahurica, inhibits both the activity and induction of cyclooxygenase-2 in human pulmonary epithelial cells. J Pharm Pharmacol. 2002 Sep;54(9):1271-8. doi:10.1211/002235702320402125. PMID: 12356282. View Source
